

# Application Notes and Protocols: Rat Arteriovenous Shunt Thrombosis Model for Vicagrel

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vicagrel** is a novel oral antiplatelet agent that acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2] As a prodrug, **Vicagrel** is metabolized to its active form, which then selectively inhibits the P2Y12 receptor on platelets, a key mediator in platelet activation and aggregation.[1] This mechanism is crucial in the prevention of thrombotic events. The rat arteriovenous (AV) shunt thrombosis model is a well-established preclinical in vivo assay to evaluate the efficacy of antithrombotic compounds. This model mimics the conditions of arterial thrombosis and allows for the quantitative assessment of thrombus formation.

These application notes provide a detailed protocol for utilizing the rat AV shunt thrombosis model to assess the antithrombotic effects of **Vicagrel**.

### **Data Presentation**

The following tables summarize the available quantitative data regarding the effect of **Vicagrel** in preclinical rat models. It is important to note that comprehensive dose-response data for **Vicagrel** monotherapy in the rat AV shunt model, specifically measuring thrombus weight, is not readily available in published literature. The presented data is a compilation from studies



evaluating **Vicagrel** in combination with aspirin in the AV shunt model and platelet aggregation assays.

Table 1: Effect of **Vicagrel** in Combination with Aspirin on Thrombus Formation in a Rat Arteriovenous Shunt Model

Treatment Group	Dose (mg/kg, oral)	Outcome	Reference
Aspirin	5	-	[3]
Vicagrel + Aspirin	1+5	Enhanced inhibition of thrombosis formation	[3]

Table 2: Inhibition of ADP-Induced Platelet Aggregation by Vicagrel in Rats

Treatment Group	Dose (mg/kg, oral)	Inhibition of Platelet Aggregation	Reference
Vicagrel	3	Significant inhibitory effect	[2]

Note: The data in Table 1 demonstrates a synergistic effect between **Vicagrel** and aspirin but does not provide the efficacy of **Vicagrel** as a standalone treatment in this model. Table 2 indicates the antiplatelet activity of **Vicagrel**, which is the basis for its antithrombotic effect.

# Experimental Protocols Rat Arteriovenous Shunt Thrombosis Model

This protocol is adapted from established methods for evaluating antiplatelet agents in a rat AV shunt model.

### Materials:

- Male Sprague-Dawley rats (250-300 g)
- Vicagrel



- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
- Polyethylene tubing (PE-50 and PE-90)
- Silk thread (e.g., 4-0 silk suture)
- Micro-vessel clamps
- Surgical instruments (forceps, scissors, etc.)
- Saline solution (0.9% NaCl) with heparin (10 U/mL)
- Analytical balance

#### Procedure:

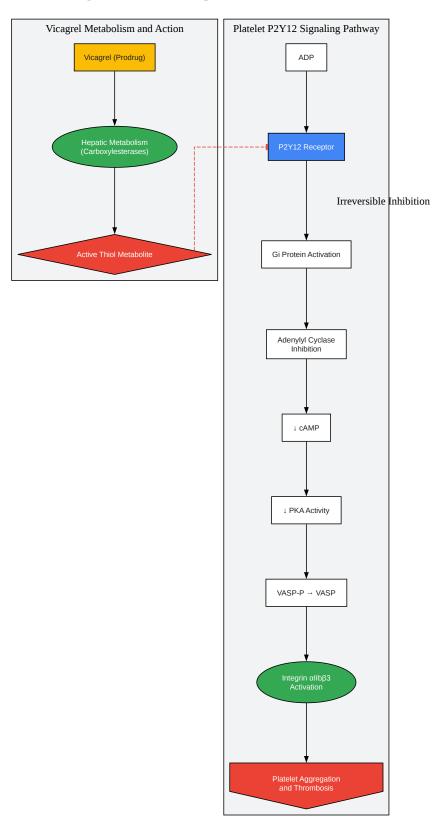
- Animal Preparation:
  - Fast rats overnight with free access to water.
  - Administer Vicagrel or vehicle orally at the desired dose and time point before surgery (e.g., 2 hours prior).
  - Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital.
- Surgical Procedure:
  - Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.
  - Make a midline cervical incision to expose the left common carotid artery and the right jugular vein.
  - Carefully dissect the vessels from the surrounding connective tissue.
  - Cannulate the carotid artery with a 7 cm length of PE-90 tubing filled with heparinized saline.



- Cannulate the jugular vein with a 7 cm length of PE-90 tubing filled with heparinized saline.
- Shunt Assembly and Thrombus Induction:
  - Connect the free ends of the arterial and venous cannulas with a 6 cm length of PE-50 tubing.
  - Inside the PE-50 tubing, place a 5 cm long silk thread, which serves as the thrombogenic surface.
  - Prior to insertion, weigh the silk thread accurately.
- Thrombus Formation:
  - Release the micro-vessel clamps to allow blood to flow from the carotid artery through the shunt to the jugular vein.
  - Maintain blood flow for a predetermined period (e.g., 15 minutes).
- Thrombus Quantification:
  - After the circulation period, clamp the cannulas and carefully remove the silk thread from the shunt.
  - Gently rinse the thread with saline to remove excess blood.
  - Allow the thread with the thrombus to dry.
  - Weigh the dried thread with the thrombus.
  - The thrombus weight is calculated by subtracting the initial weight of the silk thread.
- Data Analysis:
  - Compare the mean thrombus weight between the vehicle-treated control group and the Vicagrel-treated groups.
  - Calculate the percentage inhibition of thrombus formation for each dose of Vicagrel.



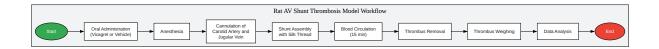
# Mandatory Visualizations Signaling Pathways and Experimental Workflow





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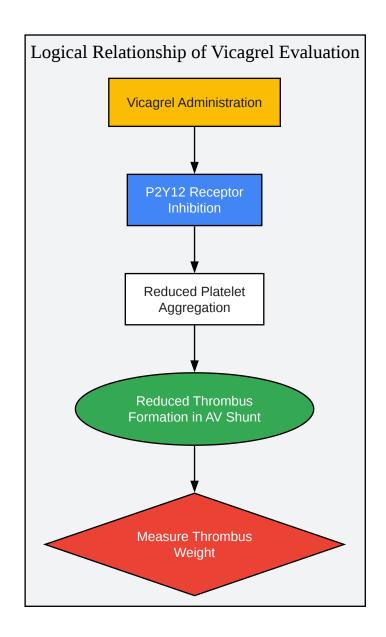
Caption: Mechanism of Vicagrel's antiplatelet action via P2Y12 inhibition.



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Caption: Experimental workflow for the rat arteriovenous shunt thrombosis model.





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Caption: Logical flow of **Vicagrel**'s evaluation in the thrombosis model.

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## References



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- 3. Vicagrel enhances aspirin-induced inhibition of both platelet aggregation and thrombus formation in rodents due to its decreased metabolic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
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